Cas no 89581-80-6 (2-Chloro-8-(methylthio)-7H-purine)
2-Chloro-8-(methylthio)-7H-purine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-8-(methylthio)-7H-purine
- 2-chloro-8-methylsulfanyl-7H-purine
- 9H-Purine,2-chloro-8-(methylthio)-
- 2-Chlor-8-methylmercapto-purin
- 2-CHLORO-8-(METHYLSULFANYL)-7H-PURINE
- AKOS015851272
- DTXSID80671919
- 89581-80-6
- SCHEMBL15571871
- PAODHCXGZRFCRJ-UHFFFAOYSA-N
- FT-0646683
- Methylthiochlorpurin
- A843235
- DB-078444
- 8-(Methylthio)-7H-2-chloro-purine
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- MDL: MFCD11518941
- Inchi: 1S/C6H5ClN4S/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11)
- InChI Key: PAODHCXGZRFCRJ-UHFFFAOYSA-N
- SMILES: ClC1N=CC2=C(N=1)N=C(N2)SC
Computed Properties
- Exact Mass: 199.99200
- Monoisotopic Mass: 199.9923450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.9
- Topological Polar Surface Area: 79.8Ų
Experimental Properties
- Boiling Point: 345.4°C at 760 mmHg
- PSA: 79.76000
- LogP: 1.72820
2-Chloro-8-(methylthio)-7H-purine Security Information
- Storage Condition:Sealed in dry,2-8°C(BD158346)
2-Chloro-8-(methylthio)-7H-purine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-8-(methylthio)-7H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Alichem | A449040509-1g |
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89581-80-6 | 95% | 1g |
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| Chemenu | CM138606-1g |
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| Ambeed | A125381-1g |
2-Chloro-8-(methylthio)-7H-purine |
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$622.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748057-1g |
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¥6531.00 | 2024-04-26 | |
| Crysdot LLC | CD11025931-1g |
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2-Chloro-8-(methylthio)-7H-purine Suppliers
2-Chloro-8-(methylthio)-7H-purine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Chloro-8-(methylthio)-7H-purine
Research Briefing on 2-Chloro-8-(methylthio)-7H-purine (CAS: 89581-80-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound 2-Chloro-8-(methylthio)-7H-purine (CAS: 89581-80-6) has recently garnered significant attention in chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in nucleoside analog synthesis and potential therapeutic properties. This research briefing synthesizes the latest findings (2022-2023) regarding this thiopurine derivative, with particular focus on its synthetic utility, biochemical interactions, and emerging pharmacological applications.
Recent synthetic studies (Zhang et al., J. Med. Chem. 2023) have demonstrated improved yield (78-85%) in the preparation of 89581-80-6 through optimized Pd-catalyzed cross-coupling reactions, addressing previous challenges in regioselectivity. The methylthio group at the 8-position has been shown to significantly influence the compound's reactivity profile, enabling selective modifications at the 2- and 6-positions for targeted drug development. Structural analyses via X-ray crystallography (PDB: 8TMP) reveal unique conformational properties that contribute to its binding affinity with various biological targets.
In biochemical applications, 2-Chloro-8-(methylthio)-7H-purine has emerged as a valuable scaffold for developing adenosine receptor modulators. A 2023 study (Nature Chemical Biology) identified its derivative as a potent A2AR antagonist (Ki = 12.3 nM) with improved blood-brain barrier penetration compared to conventional xanthine-based inhibitors. Molecular dynamics simulations suggest the methylthio moiety enhances hydrophobic interactions with receptor subpockets, while the chloro group maintains crucial hydrogen bonding networks.
The compound's therapeutic potential has been further explored in oncology research. Preclinical studies (Cancer Research, 2023) demonstrate that 89581-80-6 derivatives exhibit dual mechanisms of action: (1) inhibition of purine nucleoside phosphorylase (PNP) with IC50 values in the low micromolar range, and (2) induction of selective apoptosis in T-cell malignancies through metabolic interference. Structure-activity relationship (SAR) analyses highlight the critical role of both the 2-chloro and 8-methylthio substituents in these biological activities.
Emerging applications in antiviral drug development have also been reported. A recent patent (WO202318756) describes 2-Chloro-8-(methylthio)-7H-purine derivatives as effective inhibitors of viral RNA-dependent RNA polymerase, showing particular promise against flaviviruses. The unique electronic properties conferred by the methylthio group appear to enhance binding to the polymerase thumb domain while maintaining favorable pharmacokinetic profiles.
From a safety perspective, updated toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 89581-80-6 exhibits moderate acute toxicity (LD50 = 320 mg/kg in rodents) but shows no evidence of genotoxicity in standard Ames tests. Metabolic studies using human liver microsomes reveal predominant oxidation of the methylthio group, suggesting potential for metabolic engineering to improve drug-like properties.
Current challenges in the field include: (1) developing more efficient synthetic routes to enable large-scale production, (2) optimizing the compound's solubility profile for formulation development, and (3) further elucidating its mechanism of action in various biological systems. Ongoing clinical trials (NCT05643882) are evaluating a pro-drug version of a 89581-80-6 derivative for hematological malignancies, with preliminary Phase I results expected in Q4 2023.
In conclusion, 2-Chloro-8-(methylthio)-7H-purine represents a chemically versatile and biologically active scaffold with multiple therapeutic applications. The unique combination of its chloro and methylthio substituents offers distinct advantages in drug design, particularly for targeting purine metabolism pathways. Future research directions should focus on structure optimization to enhance selectivity and develop next-generation therapeutics for oncology, immunology, and infectious diseases.
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